5-(1H-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine, also known as PLX647, is a small molecule tyrosine kinase inhibitor (TKI) that exhibits high selectivity for colony-stimulating factor 1 receptor (CSF-1R) and, to a lesser extent, c-Kit and PDGFRβ. [, ] This selectivity makes PLX647 a valuable tool for studying the roles of these kinases in various biological processes, particularly in the context of immune regulation, viral infection, and autoimmune diseases.
PLX647 is a small-molecule inhibitor primarily targeting the colony-stimulating factor 1 receptor and the receptor tyrosine kinase known as KIT. It is classified as a dual inhibitor due to its selective action against these two kinases, which play crucial roles in various biological processes, including hematopoiesis and oncogenesis. The compound has been developed for therapeutic applications in conditions such as tenosynovial giant cell tumors and other cancers associated with aberrant kinase activity.
PLX647 was developed through scaffold-based medicinal chemistry approaches, particularly utilizing the 7-azaindole framework. This compound is part of a broader class of kinase inhibitors designed to selectively target specific kinases while minimizing off-target effects. Its classification falls under small-molecule inhibitors, specifically designed for receptor tyrosine kinases, which are critical in cancer signaling pathways.
The synthesis of PLX647 involves several key steps that utilize advanced organic synthesis techniques:
PLX647 has a complex molecular structure characterized by:
The structural analysis reveals that PLX647 binds effectively within the ATP-binding pocket of both FMS and KIT kinases, stabilizing their inactive conformations .
PLX647 undergoes specific chemical reactions that are pivotal to its function:
The mechanism of action for PLX647 involves:
PLX647 has significant potential in scientific research and therapeutic applications:
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold emerged as a privileged structural motif in kinase inhibitor design due to its bioisosteric resemblance to purine nucleobases and optimal physicochemical properties. As a hinge-binding motif, 7-azaindole forms bidentate hydrogen bonds with kinase hinge residues: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a donor. This interaction mimics ATP’s adenine binding, enabling high-affinity occupation of the ATP-binding cleft [1] [8]. The scaffold’s modularity permits substitutions at five positions (C2, C3, C4, C5, N1), facilitating precise optimization of kinase selectivity and pharmacokinetic properties [8].
Table 1: Binding Modes of 7-Azaindole in Kinase Inhibitors
Binding Mode | Orientation | H-Bond Partners | Representative Kinases |
---|---|---|---|
Normal | Pyridine N faces hinge | N1-H with backbone C=O (GK+1); C3-N with backbone N-H (GK+3) | BRAF, PIM1 |
Flipped | 180° rotation | C3-N with backbone C=O (GK+1); N1-H with backbone N-H (GK+3) | KIT, FMS |
Non-hinge | Binds outside ATP site | Variable (often allosteric) | ASK1, JAK2 |
Fragment-based drug discovery (FBDD) approaches identified low-affinity 7-azaindole fragments (e.g., 3-(3-methoxyphenyl-methyl)-7-azaindole, PLX070) through crystallographic screening. Structural characterization revealed that substituents at the C3 position could access hydrophobic regions adjacent to the ATP pocket, enabling selective inhibition. This strategy was successfully applied in developing vemurafenib (a BRAF inhibitor), validating 7-azaindole as a versatile starting point for kinase inhibitor optimization [1] [3] [8].
A critical breakthrough in PLX647’s design involved replacing the methoxy group in PLX070 with a pyridine ring to enhance hydrogen-bonding interactions with the conserved DFG motif (Asp-Phe-Gly) in class III receptor tyrosine kinases. In PLX070, the methoxy oxygen formed a weak hydrogen bond with the backbone NH of the DFG aspartate residue. To strengthen this interaction, medicinal chemists introduced an endocyclic nitrogen within the central phenyl ring, transforming it into a pyridine system. This modification converted the exocyclic ether oxygen (in PLX070) into a more potent endocyclic nitrogen acceptor (in PLX647), significantly improving binding affinity [3].
Crystallographic studies of PLX647 bound to KIT and its analog (PLX647-OMe) bound to FMS confirmed this mechanism:
Table 2: Hydrogen Bond Interactions in PLX647 Kinase Complexes
Kinase | Binding Conformation | Key H-Bond Acceptor | H-Bond Donor Residue | Distance (Å) |
---|---|---|---|---|
KIT | DFG-out (autoinhibited) | Pyridine N of PLX647 | Trp⁵⁵⁷ (backbone NH) | 2.8 |
FMS | DFG-out | Pyridine N of PLX647-OMe | Asp⁷⁹⁶ (backbone NH) | 2.7 |
This targeted modification endowed PLX647 with dual FMS/KIT inhibition (IC₅₀ = 28 nM and 16 nM, respectively) while minimizing off-target effects. The strategy exploited a conserved structural feature in class III RTKs, enabling selective inhibition of FMS and KIT over other kinases like FGFR1, which lacks this specific DFG-pocket interaction [3] [6].
The 3-trifluoromethyl-benzylamine moiety appended to the 7-azaindole C3 position is instrumental in achieving high-affinity kinase binding. This substituent occupies a hydrophobic pocket adjacent to the ATP-binding site, with the trifluoromethyl (CF₃) group providing:
Biochemical profiling demonstrated that truncating or replacing the CF₃ group abolished dual FMS/KIT activity. Crucially, this substituent conferred exceptional selectivity: among 400 kinases tested, only FLT3 (IC₅₀ = 91 nM) and KDR (IC₅₀ = 130 nM) showed sensitivity at 1 μM PLX647 concentration, attributable to structural homology in their hydrophobic pockets [6].
Table 3: Selectivity Profile of PLX647 Against Key Kinases
Kinase | Family | IC₅₀ (nM) | Structural Basis for Sensitivity/Resistance |
---|---|---|---|
KIT | PDGFR | 16 | Optimal fit of CF₃ group in hydrophobic pocket I |
FMS | PDGFR | 28 | H-bond with DFG Asp + hydrophobic pocket occupancy |
FLT3 | PDGFR | 91 | Shared hydrophobic pocket topology with KIT/FMS |
KDR | VEGFR | 130 | Partial similarity in pocket hydrophobicity |
BRAF | RAF | >1,000 | Incompatible "flipped" 7-azaindole binding mode |
EGFR | ErbB | >1,000 | Steric clash with gatekeeper Thr⁷⁹⁰ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7